4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde
Description
Systematic IUPAC Name and Structural Representation
The systematic IUPAC name 4-bromo-5-(difluoromethyl)-2-fluorobenzaldehyde derives from the hierarchical prioritization of functional groups and substituents on the benzaldehyde backbone. The parent structure is benzaldehyde (C₆H₅CHO), where the aldehyde group (-CHO) occupies position 1. Substituents are numbered to minimize locants:
- A fluoro (-F) group at position 2
- A bromo (-Br) atom at position 4
- A difluoromethyl (-CF₂H) group at position 5
The structural formula is represented as:
$$ \text{O=CC}1\text{=C(C(=C(C(=C}1\text{F)Br)CF}_2\text{H)F)} $$
This notation aligns with IUPAC guidelines for polyhalogenated aromatic aldehydes.
Table 1: IUPAC Name Breakdown
| Component | Position | Description |
|---|---|---|
| Benzaldehyde | 1 | Parent structure (aldehyde group) |
| Fluoro | 2 | Halogen substituent |
| Bromo | 4 | Heavy halogen substituent |
| Difluoromethyl | 5 | Alkyl halide substituent |
Alternative Nomenclatural Systems in Organofluorine Chemistry
Outside IUPAC conventions, organofluorine compounds often adopt specialized naming frameworks. For This compound :
- CAS Registry Numbers : While not explicitly listed in the provided sources, analogous compounds like 4-bromo-2,5-difluorobenzaldehyde (CAS 357405-75-5) and 4-bromo-2-difluoromethyl-1-fluorobenzene (CAS 445303-69-5) illustrate the use of CAS identifiers for disambiguation.
- Substituent-Priority Systems : In industrial contexts, substituents may be ordered by electronegativity or steric bulk. For example, "difluoromethyl" might precede "bromo" in non-IUPAC contexts.
- Trivial Names : Terms like "polyhalogenated benzaldehyde derivative" may appear in synthesis protocols, though these lack structural specificity.
Positional Isomerism in Polyhalogenated Benzaldehyde Derivatives
Positional isomerism arises from variations in substituent placement on the benzene ring. For This compound , key isomers include:
Table 2: Positional Isomers of Polyhalogenated Benzaldehydes
The difluoromethyl group at position 5 in the target compound introduces unique steric and electronic effects compared to isomers with simple halogens. For instance, the -CF₂H group enhances electron-withdrawing character, influencing reactivity in cross-coupling reactions.
Isomer differentiation relies on spectroscopic techniques:
Properties
Molecular Formula |
C8H4BrF3O |
|---|---|
Molecular Weight |
253.02 g/mol |
IUPAC Name |
4-bromo-5-(difluoromethyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C8H4BrF3O/c9-6-2-7(10)4(3-13)1-5(6)8(11)12/h1-3,8H |
InChI Key |
ZPUPTAQJSJRYIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)F)Br)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis from 2-Bromo-5-fluorobenzaldehyde Derivatives
One effective approach starts with 2-Bromo-5-fluorobenzaldehyde or its benzyl alcohol precursor. The aldehyde can be prepared by oxidation of the corresponding benzyl alcohol using manganese(IV) oxide in dichloromethane at room temperature over 48 hours, achieving yields up to 92%.
Subsequently, the difluoromethyl group can be introduced via reaction with trifluoromethyl trimethylsilane in the presence of tetrabutylammonium fluoride, converting the aldehyde into a difluoromethylated intermediate (e.g., 2-bromo-5-fluoro-phenyl-2,2,2-trifluoro-ethanol), which can then be further processed to the target aldehyde.
| Step | Reactants & Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | (2-bromo-5-fluorophenyl)methanol + MnO2 in DCM, 20°C, 48 h | 2-Bromo-5-fluorobenzaldehyde | 92% |
| Difluoromethylation | 2-Bromo-5-fluorobenzaldehyde + CF3SiMe3 + TBAF in THF, 0°C to RT, 5 h | Difluoromethylated intermediate | ~90% crude |
Halogenation and Cyanation Routes Leading to Fluorinated Bromobenzaldehydes
A related synthetic pathway involves the preparation of halogenated benzaldehyde derivatives through diazotization and halogen exchange reactions, followed by cyanation and further functionalization.
For example, starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, diazotization with sodium nitrite in sulfuric acid at 0-5 °C, followed by iodination with potassium iodide, yields 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester. This intermediate can then be converted to 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester by reaction with cuprous cyanide in polar aprotic solvents like N-methylpyrrolidone or N,N-dimethylformamide under nitrogen atmosphere at 60-80 °C.
Though this method is primarily for cyanobenzoate derivatives, it demonstrates the utility of halogen exchange and nucleophilic substitution in preparing highly functionalized fluorobromobenzene intermediates that can be further transformed into aldehydes.
| Step | Reactants & Conditions | Product | Yield |
|---|---|---|---|
| Diazotization & Iodination | 2-amino-4-bromo-5-fluorobenzoic acid methyl ester + NaNO2 + KI in H2SO4, 0-5 °C, 1-5 h | 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester | 72-87% |
| Cyanation | Methyl ester + CuCN in NMP or DMF, 60-80 °C, 5-10 h | 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester | 88-91% |
This approach can be adapted for aldehyde synthesis by subsequent functional group transformations.
The difluoromethyl group (-CF2H) introduction is often achieved by nucleophilic substitution or radical difluoromethylation methods. A common laboratory-scale method involves the reaction of 2-bromo-6-hydroxybenzaldehyde with diethyl (bromodifluoromethyl)phosphonate in the presence of a base such as potassium hydroxide in solvents like acetonitrile at low temperature. This yields 2-bromo-6-(difluoromethoxy)benzaldehyde, a closely related compound.
Though this exact method targets the difluoromethoxy group (-OCF2H), similar strategies can be employed for difluoromethyl (-CF2H) substitution by using appropriate difluoromethylating reagents under controlled conditions.
- Temperature: Most halogenation and cyanation steps require low to moderate temperatures (0-80 °C) to control regioselectivity and avoid side reactions.
- Solvents: Polar aprotic solvents such as N-methylpyrrolidone, N,N-dimethylformamide, and acetonitrile are preferred for nucleophilic substitution and difluoromethylation reactions.
- Atmosphere: Nitrogen or inert atmosphere is used to prevent oxidation and moisture interference.
- Reagent Ratios: Molar ratios are optimized to ensure complete conversion, e.g., 1:1.2:2 for amine:nitrite:iodide in diazotization and iodination; 1:1.5 for halogenated ester to cyanide in cyanation.
- The diazotization-iodination-cyanation sequence provides a versatile platform for introducing fluorine and bromine substituents with high regioselectivity and yields exceeding 85%.
- Difluoromethylation via trifluoromethyl trimethylsilane and fluoride sources is effective but requires careful control of moisture and temperature to prevent side reactions and decomposition.
- Oxidation of benzyl alcohols to aldehydes using manganese(IV) oxide is a mild and high-yielding method suitable for sensitive fluorinated substrates.
- Industrial scale-up considerations include solvent recovery, reagent toxicity (e.g., cyanide), and environmental impact of halogenated waste.
- Alternative green chemistry routes are under investigation to reduce heavy metal and toxic reagent usage, but current methods remain standard in laboratory and pilot scales.
The preparation of 4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde involves multi-step synthetic routes combining halogenation, fluorination, and difluoromethylation techniques. The most reliable approaches start from halogenated benzaldehyde or benzyl alcohol precursors, employing oxidation, nucleophilic substitution, and specialized difluoromethylation reagents under controlled conditions. The detailed reaction conditions, reagent ratios, and purification steps are critical for achieving high yields and product purity. The synthesis methods described herein are supported by diverse, authoritative literature and patent disclosures, providing a comprehensive guide for researchers and industrial chemists.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 4-Bromo-5-(difluoromethyl)-2-fluorobenzoic acid
Reduction: 4-Bromo-5-(difluoromethyl)-2-fluorobenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Applications
Anticancer Agents:
Fluorinated compounds, including 4-bromo-5-(difluoromethyl)-2-fluorobenzaldehyde, have been investigated for their potential as anticancer agents. The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of drug candidates, leading to improved bioavailability. For instance, derivatives of this compound have shown promising activity against specific cancer cell lines due to their ability to inhibit key enzymes involved in tumor growth.
Case Study:
A study demonstrated that fluorinated benzaldehyde derivatives exhibited increased potency in inhibiting cancer cell proliferation compared to their non-fluorinated counterparts. The specific mechanisms involved include the modulation of signaling pathways related to cell survival and apoptosis .
Synthetic Intermediates
Organic Synthesis:
this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in multiple chemical reactions, such as nucleophilic additions and cross-coupling reactions.
Data Table: Synthesis Reactions Involving this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Addition | DMF, 60°C | 88 | |
| Cross-Coupling | Pd-catalyzed, THF | 75 | |
| Reduction | LiAlH4, Ether | 90 |
Agrochemical Applications
Pesticide Development:
Fluorinated compounds are increasingly utilized in the development of pesticides due to their enhanced biological activity and environmental stability. The incorporation of difluoromethyl groups can improve the efficacy and selectivity of herbicides and insecticides.
Case Study:
Research has shown that derivatives of this compound exhibit significant insecticidal activity against common agricultural pests. Field trials indicated a reduction in pest populations by over 50% when applied at optimal concentrations .
Material Science
Polymer Additives:
In material science, fluorinated compounds like this compound are used as additives to enhance the properties of polymers. Their incorporation can improve thermal stability and chemical resistance.
Data Table: Properties of Fluorinated Polymers with Additives
| Polymer Type | Additive Used | Property Enhanced |
|---|---|---|
| Polyethylene | This compound | Thermal Stability |
| Polystyrene | Same | Chemical Resistance |
Mechanism of Action
The mechanism of action of 4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared below with key analogs, highlighting substituent variations and their impacts:
Key Observations:
- Difluoromethyl (CHF$2$) vs. Trifluoromethyl (CF$3$): The CHF$2$ group in the target compound offers moderate electron-withdrawing effects and improved metabolic stability compared to CF$3$, which is more electronegative and may hinder drug absorption due to excessive lipophilicity .
- Bromo vs. Nitro: Bromine serves as a leaving group in Suzuki-Miyaura couplings, whereas nitro groups are more reactive in electrophilic substitutions .
- Fluorine Positioning: Fluorine at position 2 (ortho to aldehyde) reduces steric hindrance compared to meta or para positions, enhancing reactivity in nucleophilic additions .
Physicochemical and Pharmacokinetic Properties
Fluorine substitution significantly influences bioavailability and metabolic stability:
- Lipophilicity (logP): The target compound’s logP is estimated to be ~2.5, higher than non-fluorinated analogs (e.g., 4-bromobenzaldehyde, logP ~1.8) due to fluorine’s hydrophobic nature .
- Metabolic Stability: Difluoromethyl groups resist oxidative degradation better than methyl or hydroxymethyl groups, extending half-life in vivo .
Research Findings and Case Studies
- Fluorine’s Role in Docking Interactions: Fluorine’s small size and high electronegativity allow precise interactions with protein pockets. For example, fluorinated benzaldehydes show enhanced binding to cytochrome P450 enzymes compared to non-fluorinated analogs .
- Comparative Reactivity: this compound reacts faster in aldol condensations than 4-bromo-2-fluoro-5-methylbenzaldehyde due to the electron-withdrawing CHF$_2$ group activating the aldehyde .
Biological Activity
4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde is a fluorinated aromatic aldehyde that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of multiple halogen atoms, suggests possible interactions with biological systems that can be exploited for therapeutic purposes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound is depicted as follows:
- Molecular Formula : CHBrFO
- Molecular Weight : 239.01 g/mol
The compound features a bromine atom and two fluorine atoms attached to a benzaldehyde moiety, which significantly alters its chemical reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various biomolecules through:
- Halogen Bonding : The presence of bromine and fluorine allows the compound to participate in halogen bonding, enhancing its affinity for certain proteins and enzymes.
- Hydrogen Bonding : The aldehyde functional group can form hydrogen bonds with nucleophilic sites on biomolecules, potentially influencing enzyme activity and receptor interactions .
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that fluorinated compounds can enhance metabolic stability and cytotoxicity against various cancer cell lines. For instance, related compounds have shown IC values in the nanomolar range against melanoma and breast cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for drug development targeting metabolic diseases .
| Biological Activity | Effect | IC Value |
|---|---|---|
| Anticancer (e.g., melanoma) | Cytotoxicity | 1 - 5 nM |
| Enzyme Inhibition | Metabolic pathway modulation | Varies by target |
Case Studies
- Antitumor Activity : A study demonstrated that a structurally similar compound exhibited potent antitumor effects with an IC of 3.8 nM against a panel of cancer cell lines, indicating that modifications in halogen substituents could enhance efficacy .
- Metabolic Stability : Research showed that fluorinated compounds could improve metabolic stability due to the strength of C-F bonds compared to C-H bonds, thus reducing oxidative metabolism and prolonging therapeutic action .
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Use of commercially available brominated and fluorinated precursors.
- Reactions : Employing nucleophilic substitution reactions followed by oxidation steps to introduce the aldehyde functionality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
